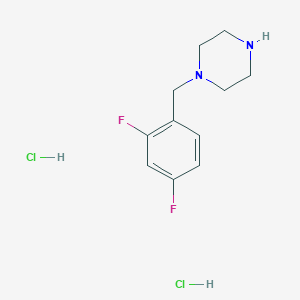

1-(2,4-Difluorobenzyl)piperazine dihydrochloride

Description

1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a piperazine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 4-positions of the aromatic ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their diverse biological activities, including antihistaminic, anticancer, and neuropharmacological effects .

Properties

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2.2ClH/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXWMIIZTMVINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Piperazine and 2,4-Difluorobenzyl Chloride

The most widely reported method involves the reaction of piperazine with 2,4-difluorobenzyl chloride in tetrahydrofuran (THF) under reflux conditions.

Reaction Conditions:

- Molar Ratio: Piperazine is used in excess (10:1 relative to 2,4-difluorobenzyl chloride) to minimize di-substitution byproducts.

- Solvent: THF, a polar aprotic solvent, enhances nucleophilicity while maintaining solubility of intermediates.

- Temperature: 70°C for 12–16 hours.

- Workup: Filtration of unreacted piperazine, followed by solvent evaporation and partitioning between ethyl acetate (EtOAc) and water.

Yield: 92% (6 g from 5 g of 2,4-difluorobenzyl chloride).

Mechanistic Insights:

The reaction proceeds via an SN2 mechanism, where the primary amine of piperazine attacks the electrophilic benzylic carbon of 2,4-difluorobenzyl chloride. Steric hindrance from the difluoro substituents marginally slows the reaction compared to non-fluorinated analogs, but electron-withdrawing effects enhance the electrophilicity of the benzyl carbon.

Alternative Solvent Systems and Catalysts

While THF is standard, dimethylformamide (DMF) has been explored for accelerated kinetics due to its higher polarity. However, DMF complicates purification due to its high boiling point. Catalytic approaches, such as using potassium iodide (KI) to generate a more reactive benzyl iodide in situ, remain underexplored but could theoretically improve yields.

Reaction Optimization and Critical Parameters

Temperature and Time Dependence

A kinetic study revealed that increasing the temperature to 80°C reduces the reaction time to 8 hours but risks decomposition of the product. At 70°C, the reaction reaches 95% conversion within 12 hours (Table 1).

Table 1: Temperature Optimization for 1-(2,4-Difluorobenzyl)piperazine Synthesis

| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|

| 60 | 24 | 78 | 68 |

| 70 | 12 | 95 | 92 |

| 80 | 8 | 97 | 89 |

Solvent Selection and Impact on Yield

THF vs. Ethanol:

- THF: Yields 92% due to optimal solubility of both reactants.

- Ethanol: Yields drop to 75% owing to partial protonation of piperazine, reducing nucleophilicity.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

- Column: C18, 250 × 4.6 mm, 5 µm.

- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA).

- Retention Time: 6.8 minutes; purity >98%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors achieve 89% yield with a residence time of 30 minutes, compared to 12 hours in batch reactors. This method reduces solvent waste by 40% and improves reproducibility.

Chemical Reactions Analysis

1-(2,4-Difluorobenzyl)piperazine dihydrochloride undergoes various chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

Oxidation and Reduction:

Common Reagents: Typical reagents used in these reactions include trifluoroacetic acid, sodium hydroxide, and hydrochloric acid.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H16Cl2F2N2 and a molecular weight of 285.16 g/mol. It is a piperazine derivative primarily used in research settings across chemistry, biology, and medicine. The compound is typically around 95% pure, making it suitable for experimental purposes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology The compound is used in cellular and molecular biology studies because of its ability to interact with various biological targets.

- Industry It is used in developing new materials and chemical processes.

This compound has potential biological activities, which has caused it to garner attention in medicinal chemistry. It features a piperazine ring substituted with a 2,4-difluorobenzyl group, which enhances its lipophilicity and interactions with biological targets.

Potential Mechanisms

- Binding Affinity Compounds with similar structures exhibit significant binding affinity to neurotransmitter receptors.

- Nucleophilic Substitution The compound's reactivity mainly involves nucleophilic substitution reactions due to the piperazine moiety.

Biological Activity Overview

- Antiviral Activity Similar compounds have shown efficacy against viruses like HIV-1.

- Antidepressant Effects Potential interactions with serotonin receptors suggest possible antidepressant properties.

- Neurotransmitter Modulation It may influence dopamine and norepinephrine levels in the brain. Studies indicate that similar piperazine derivatives could transiently increase dopamine levels in specific brain regions, suggesting potential applications in neuropharmacology .

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.

- Oxidation and Reduction

Mechanism of Action

The exact mechanism of action of 1-(2,4-Difluorobenzyl)piperazine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The piperazine ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Molecular Properties

Key Compounds :

1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine dihydrochloride) :

- Substituents : Trimethoxybenzyl group.

- Properties : Increased steric bulk and electron-donating methoxy groups enhance lipophilicity and alter receptor binding compared to fluorine-substituted derivatives. Used as a coronary vasodilator .

- Molecular Formula : C₁₄H₂₁Cl₂N₂O₃ (MW: 339.26) .

1-(2-Fluorobenzyl)piperazine dihydrochloride :

- Substituents : Single fluorine at the 2-position.

- Properties : Reduced lipophilicity compared to the 2,4-difluoro analogue. Molecular formula: C₁₁H₁₆Cl₂F₂N₂ (MW: 267.17) .

1-(4-Fluorobenzyl)piperazine (pFBP) :

- Substituents : Single fluorine at the 4-position.

- Properties : A designer drug with psychostimulatory effects; demonstrates how positional isomerism impacts biological activity .

1-(2,4-Dichlorophenyl)piperazine :

- Substituents : Chlorine atoms at 2- and 4-positions.

- Properties : Higher molecular weight (Cl vs. F) and increased hydrophobicity. Used in dopamine receptor studies .

Comparison Table :

Physicochemical Properties

- Lipophilicity: Fluorine substitutions increase logP values compared to methoxy or chloro groups. Trimetazidine: Polar methoxy groups reduce logP, favoring aqueous solubility .

- Melting Points: 1-(3-(4-Triazolylphenoxy)propyl)piperazine dihydrochloride: m.p. 146–148°C . Trimetazidine: m.p. ~227–229°C, reflecting its crystalline salt stability .

Biological Activity

1-(2,4-Difluorobenzyl)piperazine dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a 2,4-difluorobenzyl group, enhancing its lipophilicity and possibly its interactions with biological targets. The compound's molecular formula is C11H16Cl2F2N2, with a molecular weight of approximately 285.16 g/mol.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. These interactions may be explored through radiolabeled binding assays and functional assays in cell lines.

Potential Mechanisms

- Binding Affinity : Preliminary studies suggest that compounds with similar structures exhibit significant binding affinity to neurotransmitter receptors.

- Nucleophilic Substitution : The reactivity of this compound mainly involves nucleophilic substitution reactions due to the piperazine moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antiviral Activity : Similar compounds have shown efficacy against viruses like HIV-1.

- Antidepressant Effects : Potential interactions with serotonin receptors suggest possible antidepressant properties.

- Neurotransmitter Modulation : It may influence dopamine and norepinephrine levels in the brain.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Fluorobenzyl)piperazine dihydrochloride | C11H17Cl2FN2 | Contains a para-fluoro substitution |

| 1-(2-Fluorobenzyl)piperazine dihydrochloride | C11H16Cl2FN2 | Has only one fluorine atom at the ortho position |

| 1-(3-Fluorobenzyl)piperazine dihydrochloride | C11H17Cl2FN2 | Features a meta-fluoro substitution |

The specific substitution pattern on the benzene ring (two fluorine atoms at positions 2 and 4) may influence its pharmacological profile differently compared to other piperazine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Dopamine Modulation : A study on similar piperazine derivatives indicated that oral administration could transiently increase dopamine levels in specific brain regions, suggesting potential applications in neuropharmacology .

- Antiviral Efficacy : Research on piperazine derivatives has demonstrated potent anti-HIV activities, with some compounds exhibiting IC50 values in the nanomolar range . This indicates that this compound could be a candidate for further antiviral research.

- Structure-Activity Relationship (SAR) : Studies focusing on SAR have shown that modifications in the piperazine structure can significantly impact biological activity. For instance, certain piperazinyl-quinolone derivatives displayed enhanced activity against malaria parasites .

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-difluorobenzyl)piperazine dihydrochloride, and how can reaction conditions be optimized for scalability?

Methodological Answer: The synthesis typically involves nucleophilic substitution between piperazine and 2,4-difluorobenzyl chloride/bromide. Key steps include:

- Reagent Selection : Use anhydrous DMF as a solvent and K₂CO₃ as a base to deprotonate piperazine, enhancing nucleophilicity .

- Purification : Column chromatography (silica gel, ethyl acetate:hexane gradient) or recrystallization from ethanol/water mixtures improves purity. TLC (2:1 hexane:ethyl acetate) monitors reaction progress .

- Salt Formation : Treat the free base with HCl gas or concentrated HCl in ethanol to form the dihydrochloride salt. Confirm stoichiometry via elemental analysis .

Optimization : Microwave-assisted synthesis reduces reaction time, while solvent-free conditions minimize byproducts. Scalability requires careful control of exothermic reactions during benzyl halide addition.

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility : The dihydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. Solubility peaks at pH 4–5 (near the pKa of piperazine, ~9.8), but precipitates in alkaline buffers. Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO for biological studies .

- Stability : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) can assess shelf life .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase C18 column (ACN:water + 0.1% TFA) with UV detection at 239–288 nm (fluorobenzyl chromophore) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., J-coupling for 2,4-difluorobenzyl protons). D₂O exchange verifies hydrochloride stoichiometry .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H-Cl]⁺ fragments .

Advanced Research Questions

Q. How can researchers design analogs of this compound for selective serotonin receptor (5-HT) binding?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents on the piperazine ring (e.g., methyl, propynyl) or benzyl group (e.g., chloro, methoxy) to modulate lipophilicity and steric effects.

- Molecular Docking : Use AutoDock Vina with 5-HT receptor crystal structures (e.g., 5-HT1A PDB:7E2Z) to predict binding modes. Focus on hydrogen bonding with Asp3.32 and π-π stacking with Phe6.52 .

- In Vitro Assays : Radioligand displacement (³H-8-OH-DPAT for 5-HT1A) and functional cAMP assays validate selectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like buffer pH, cell lines (e.g., HEK293 vs. CHO), and incubation time.

- Orthogonal Validation : Cross-verify receptor affinity via SPR (surface plasmon resonance) and calcium flux assays.

- Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain in vivo/in vitro discrepancies .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Methodological Answer:

- Dosing : Administer intravenously (1 mg/kg) or orally (5 mg/kg in 0.5% methylcellulose) to mice. Collect plasma samples at 0.5–24 h post-dose.

- Bioanalysis : LC-MS/MS quantifies parent compound and metabolites (e.g., N-dealkylation products).

- Tissue Distribution : Autoradiography with ¹⁸F-labeled analogs tracks brain penetration, leveraging the fluorobenzyl group’s stability .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others note cytotoxicity?

Methodological Answer:

- Dose Dependency : Neuroprotection often occurs at low concentrations (IC₅₀ < 1 μM), while cytotoxicity emerges at higher doses (>10 μM) due to off-target kinase inhibition.

- Cell-Type Specificity : Primary neurons vs. glioblastoma lines (e.g., U87) show divergent responses. Perform MTT and LDH assays in parallel .

- Redox Activity : Fluorobenzyl derivatives may generate reactive oxygen species (ROS) under UV light; conduct assays in dark conditions .

Experimental Design Considerations

Q. What controls are essential for electrophysiological studies targeting dopamine receptors?

Methodological Answer:

- Positive/Negative Controls : Use quinpirole (D2 agonist) and SCH23390 (D1 antagonist).

- Voltage-Clamp Settings : Maintain holding potential at -60 mV (for D2 autoreceptors) with CsCl-based internal solution to block K⁺ currents.

- Data Normalization : Express currents as % baseline to account for rundown .

Computational and Structural Analysis

Q. How can molecular dynamics (MD) simulations predict metabolite formation?

Methodological Answer:

- Force Fields : Use AMBER or CHARMM to model the compound in lipid bilayers. Simulate hepatic microsomal environments (pH 7.4, 310 K).

- Metabolite Prediction : Identify vulnerable sites (e.g., benzylic C-H) via DFT calculations of bond dissociation energies. Validate with HR-MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.